REACTION_CXSMILES
|
N[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]#[N:13])=[CH:4][CH:3]=1.C1(=O)OC(=O)C=C1>CC(O)=O>[C:5]1([C:12]#[N:13])[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:2]=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C2=CC=CC=C12)C#N
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
then diluted with CH2Cl2 (2.5 L)
|
Type
|
WASH
|
Details
|
The organic layer was washed 3× with H2O (3 L), 1× with sat. aq. Na2CO8 (1 L) and 1× with brine (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to −200 mL under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on cation exchange resin (60 g, CUBX13M6 from United Chemical Technologies)
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]#[N:13])=[CH:4][CH:3]=1.C1(=O)OC(=O)C=C1>CC(O)=O>[C:5]1([C:12]#[N:13])[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:2]=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C2=CC=CC=C12)C#N
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
then diluted with CH2Cl2 (2.5 L)
|
Type
|
WASH
|
Details
|
The organic layer was washed 3× with H2O (3 L), 1× with sat. aq. Na2CO8 (1 L) and 1× with brine (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to −200 mL under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on cation exchange resin (60 g, CUBX13M6 from United Chemical Technologies)
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |